molecular formula C16H14Cl2N4OS B5259016 (6Z)-2-butyl-6-[(2,4-dichlorophenyl)methylidene]-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

(6Z)-2-butyl-6-[(2,4-dichlorophenyl)methylidene]-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B5259016
M. Wt: 381.3 g/mol
InChI Key: RNSHXQTWSYGBTQ-UZVPZDMXSA-N
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Description

(6Z)-2-butyl-6-[(2,4-dichlorophenyl)methylidene]-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is a complex organic compound that belongs to the class of thiadiazolo[3,2-a]pyrimidines This compound is characterized by its unique structure, which includes a butyl group, a dichlorophenyl group, and a thiadiazolo[3,2-a]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-2-butyl-6-[(2,4-dichlorophenyl)methylidene]-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The initial step involves the formation of the thiadiazole ring through the reaction of appropriate precursors under controlled conditions.

    Introduction of the Pyrimidine Core: The thiadiazole ring is then fused with a pyrimidine core using specific reagents and catalysts.

    Addition of the Butyl Group: The butyl group is introduced through an alkylation reaction.

    Incorporation of the Dichlorophenyl Group: The dichlorophenyl group is added via a substitution reaction, often using a chlorinated aromatic compound as the starting material.

    Final Cyclization and Purification: The final step involves cyclization to form the complete thiadiazolo[3,2-a]pyrimidine structure, followed by purification to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of suitable solvents, catalysts, and reaction conditions to ensure high throughput and minimal waste.

Chemical Reactions Analysis

Types of Reactions

(6Z)-2-butyl-6-[(2,4-dichlorophenyl)methylidene]-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The dichlorophenyl group can undergo substitution reactions with nucleophiles, resulting in the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with altered functional groups.

Scientific Research Applications

(6Z)-2-butyl-6-[(2,4-dichlorophenyl)methylidene]-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (6Z)-2-butyl-6-[(2,4-dichlorophenyl)methylidene]-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to target proteins or enzymes, thereby modulating their activity. This can lead to various cellular responses, including inhibition of cell proliferation, induction of apoptosis, and disruption of metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloroaniline: A related compound with a similar dichlorophenyl group but lacking the thiadiazolo[3,2-a]pyrimidine core.

    Thiadiazole Derivatives: Compounds with a thiadiazole ring but different substituents and functional groups.

    Pyrimidine Derivatives: Compounds with a pyrimidine core but varying side chains and functional groups.

Uniqueness

(6Z)-2-butyl-6-[(2,4-dichlorophenyl)methylidene]-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is unique due to its specific combination of functional groups and structural features. The presence of both the thiadiazole and pyrimidine rings, along with the butyl and dichlorophenyl groups, imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

(6Z)-2-butyl-6-[(2,4-dichlorophenyl)methylidene]-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2N4OS/c1-2-3-4-13-21-22-14(19)11(15(23)20-16(22)24-13)7-9-5-6-10(17)8-12(9)18/h5-8,19H,2-4H2,1H3/b11-7-,19-14?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNSHXQTWSYGBTQ-UZVPZDMXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NN2C(=N)C(=CC3=C(C=C(C=C3)Cl)Cl)C(=O)N=C2S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC1=NN2C(=N)/C(=C/C3=C(C=C(C=C3)Cl)Cl)/C(=O)N=C2S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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